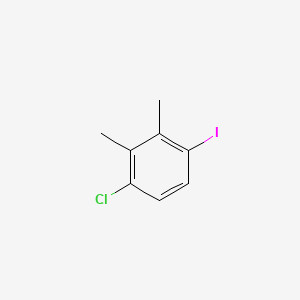

1-Chloro-4-iodo-2,3-dimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodo-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFKIKWNWWBDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Chloro 4 Iodo 2,3 Dimethylbenzene and Its Congeners

Regioselective Direct Halogenation Strategies

The synthesis of 1-chloro-4-iodo-2,3-dimethylbenzene often hinges on the precise control of halogenation reactions on a dimethylbenzene framework. Achieving the desired substitution pattern is critically dependent on the regioselectivity of these reactions.

Electrophilic Aromatic Substitution for Chlorination and Iodination on Dimethylbenzene Scaffolds

A primary method for introducing halogen substituents onto aromatic rings like dimethylbenzene is through electrophilic aromatic substitution (EAS). For chlorination, reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are frequently utilized, typically in the presence of a Lewis acid catalyst. The reactive species, a chloronium ion (Cl⁺) or a polarized complex, attacks the electron-rich aromatic ring.

In the case of iodination, molecular iodine (I₂) is a common reagent. However, due to the lower reactivity of iodine compared to chlorine, an oxidizing agent is generally necessary to generate a more potent electrophilic iodine species (I⁺). Oxidizing agents such as nitric acid or a combination of iodine and a mercuric salt are often employed for this purpose.

Influence of Methyl Group Directing Effects and Steric Hindrance on Halogenation Regioselectivity

The two methyl groups on the 2,3-dimethylbenzene (o-xylene) ring are instrumental in directing the position of incoming electrophiles. As activating groups, methyl substituents are ortho-, para-directing due to their electron-donating inductive and hyperconjugative effects. This results in an increased electron density on the aromatic ring, particularly at the positions ortho and para to the methyl groups, rendering these sites more susceptible to electrophilic attack.

For 2,3-dimethylbenzene, the available positions for substitution are C4, C5, and C6. The directing influences of the two methyl groups are cumulative. The C1-methyl group directs to the C2 (already substituted), C4, and C6 positions, while the C2-methyl group directs to the C1 (already substituted), C3, and C5 positions. Consequently, the most activated positions are C4 and C5. Nevertheless, steric hindrance from the adjacent methyl groups can significantly impact the regioselectivity. The steric bulk of both the electrophile and the methyl groups can disfavor substitution at congested positions. For example, the iodination of the related compound 3,4-dimethylaniline (B50824) demonstrates a high degree of regioselectivity, which is attributed to the electronic effects of the amino and methyl groups.

Catalytic Systems for Controlled Halogenation (e.g., Lewis Acid Catalysis, Ionic Liquid Mediated Processes)

To improve reaction rates and control the regioselectivity of halogenation, a variety of catalytic systems are utilized. Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly employed in chlorination reactions to polarize the Cl-Cl bond and generate a more potent electrophile.

In recent times, more environmentally friendly and selective methodologies have been developed. Ionic liquids have shown promise as both media and catalysts for halogenation reactions, offering benefits like straightforward product separation and catalyst recycling. For iodination, systems like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a catalyst can afford greater control over the reaction.

Multi-Step Synthesis Approaches

When direct halogenation fails to produce the desired isomer with high selectivity, multi-step synthetic pathways are often necessary. These methods provide enhanced control over the final substitution pattern.

Derivatization from Precursor Halogenated Dimethylbenzenes (e.g., 1-Iodo-2,3-dimethylbenzene)

An alternative approach involves commencing with a pre-functionalized dimethylbenzene. For instance, 1-iodo-2,3-dimethylbenzene (B1295297) can be used as a precursor. This compound can be synthesized with a high degree of regioselectivity. Subsequent chlorination of 1-iodo-2,3-dimethylbenzene would then be directed by both the iodo and the methyl groups. The iodo group is a deactivating, ortho-, para-director. This directing effect, in conjunction with that of the methyl groups, can facilitate the formation of the desired this compound. The synthesis of analogous dihalodimethylbenzenes has been successfully accomplished through such multi-step sequences.

Sequential Introduction of Halogen Functionalities via Diazotization and Sandmeyer-Type Reactions

A classic and versatile technique for the regioselective introduction of halogens onto an aromatic ring involves the diazotization of an amino group, followed by a Sandmeyer or a related reaction. This process would start with an appropriately substituted aminodimethylbenzene, such as 4-amino-2,3-dimethylbenzene. This aniline (B41778) derivative can be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to yield a diazonium salt.

The resulting diazonium salt is a valuable intermediate that can be converted to the corresponding chloro- or iodo-derivative via a Sandmeyer reaction, which entails treatment with copper(I) chloride (CuCl) or copper(I) iodide (CuI), respectively. For the synthesis of this compound, one could begin with either 4-chloro-2,3-dimethylaniline and carry out an iodination via a Sandmeyer reaction, or start with 4-iodo-2,3-dimethylaniline (B38962) and introduce the chloro group. The Sandmeyer reaction is renowned for its high yields and regioselectivity, establishing it as a potent method for synthesizing specifically substituted aromatic compounds.

Organometallic Strategies for Halogen Introduction (e.g., Lithiation followed by Halogen Quenching)

The synthesis of specifically substituted haloarenes often relies on organometallic intermediates that allow for precise regiochemical control. Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on an aromatic ring guides deprotonation to an adjacent ortho-position using a strong organolithium base. wikipedia.org The resulting aryllithium species can then be "quenched" with an appropriate electrophile to introduce a new substituent.

For the synthesis of this compound, a plausible route involves the directed ortho-lithiation of 1-chloro-2,3-dimethylbenzene (B150846). In this precursor, the existing chloro and methyl groups can cooperatively direct the lithiation to the C4 position. The chloro group, while a deactivating group, can function as a modest DMG, and the methyl groups provide steric influence and electronic donation.

The general process is outlined below:

Lithiation : 1-chloro-2,3-dimethylbenzene is treated with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base abstracts a proton from the most acidic position, which is the C4 position, stabilized by the adjacent chloro and methyl groups. wikipedia.org

Halogen Quenching : The resulting aryllithium intermediate is then reacted with an iodine source. Molecular iodine (I₂) is a common electrophile for this purpose. The iodine atom is introduced at the site of the lithium, yielding the final product, this compound.

This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution, where mixtures of isomers are common. The stability of the organolithium intermediate is crucial and is maintained by keeping the reaction at a low temperature until the electrophile is introduced. ua.es

Cross-Coupling Reactions in the Synthesis of this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The compound this compound is an ideal substrate for sequential couplings due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck) Utilizing Halogenated Benzenes as Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are exceptionally effective for C-C bond formation. masterorganicchemistry.comyoutube.comutrgv.edu A key principle in these reactions is the relative reactivity of aryl halides, which typically follows the order: I > Br > OTf >> Cl. nobelprize.org This reactivity difference allows for the highly selective functionalization of the C-I bond in this compound while leaving the more robust C-Cl bond intact for subsequent transformations.

The catalytic cycle for these reactions generally begins with the oxidative addition of the palladium(0) catalyst into the most labile carbon-halogen bond. nobelprize.org In the case of this compound, this is exclusively the C-I bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. masterorganicchemistry.com Using this compound, one could selectively synthesize a 4-aryl-1-chloro-2,3-dimethylbenzene derivative. The remaining chloro substituent can then be used in a second, typically more forcing, coupling reaction.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. masterorganicchemistry.comyoutube.com Similar to the Suzuki coupling, the reaction with this compound would selectively occur at the C4 position to form a 4-alkenyl-1-chloro-2,3-dimethylbenzene.

The table below summarizes typical conditions for selective palladium-catalyzed couplings on dihaloarene substrates, illustrating the principles applicable to this compound.

| Reaction Type | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Selectivity |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | High for C-Br bond |

| Suzuki-Miyaura | 2-Chloro-4-iodopyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Exclusive for C-I bond |

| Heck | 1-Iodo-4-chlorobenzene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | High for C-I bond |

| Negishi | 1-Bromo-3-chlorobenzene | Alkylzinc reagent | Pd₂(dba)₃ / PCyp₃ | - | THF/NMP | High for C-Br bond organic-chemistry.org |

Copper-Catalyzed Halogenation and Halide Exchange Reactions

Copper-catalyzed reactions provide alternative and complementary routes for the synthesis and modification of halogenated arenes. nih.govresearchgate.net These methods can be employed both for the direct introduction of halogens via C-H activation and for the interconversion of halides.

Copper-Catalyzed C-H Halogenation: Copper catalysts can mediate the direct halogenation of aromatic C-H bonds. nih.govbeilstein-journals.org These reactions often use a directing group to control regioselectivity. For instance, a suitably functionalized 2,3-dimethylbenzene derivative could be halogenated at the C4 position. While direct C-H iodination can be challenging, copper catalysis has been shown to be effective for chlorination and bromination, sometimes using inexpensive lithium halides as the halogen source under aerobic conditions. beilstein-journals.orgmdpi.comcmu.edu

Copper-Catalyzed Halide Exchange (Aromatic Finkelstein Reaction): A particularly relevant method for synthesizing iodoarenes is the copper-catalyzed Finkelstein reaction. organic-chemistry.orgresearchgate.netwikipedia.org This reaction facilitates the conversion of aryl bromides and, in some cases, aryl chlorides into aryl iodides. organic-chemistry.orgrsc.org The process typically involves a copper(I) salt (e.g., CuI), a diamine ligand, and a source of iodide such as sodium iodide (NaI). organic-chemistry.orgacs.org This method is advantageous as it often proceeds under milder conditions than traditional methods and tolerates a wide range of functional groups. For example, 1-bromo-4-chloro-2,3-dimethylbenzene (B1524113) could be selectively converted to this compound using this protocol.

| Reaction Type | Substrate Type | Reagents | Catalyst System | Key Features |

|---|---|---|---|---|

| C-H Chlorination | 2-Phenylpyridine | LiCl, O₂ | Cu(NO₃)₂·3H₂O | Ortho-selective C-H activation. beilstein-journals.org |

| Halide Exchange (Br to I) | Aryl Bromides | NaI | CuI / N,N'-Dimethylethylenediamine | Mild conditions, high functional group tolerance. organic-chemistry.orgacs.org |

| Halide Exchange (Br to I) | Aryl Bromides | NaI | CuI / Diethylenetriamine | Low-cost ligand, not requiring inert atmosphere. rsc.org |

| C-H Iodination | Aryl-2-carboxamides | NIS | CuI / PIP | Directing-group assisted ortho-iodination. nih.gov |

Advanced Strategies for Hindered Biaryl Synthesis Incorporating Chlorinated and Iodinated Moieties

The synthesis of biaryls with multiple substituents in the ortho-positions to the newly formed C-C bond is a significant synthetic challenge due to steric hindrance. nih.govsemanticscholar.org The steric crowding impedes the key transmetalation and reductive elimination steps in the catalytic cycle. This compound is a sterically demanding substrate, as any coupling at the C4 position results in a tetra-ortho-substituted biaryl framework.

To overcome this steric barrier, specialized catalyst systems have been developed. These systems often feature bulky and electron-rich ligands that promote the desired bond-forming steps and stabilize the catalytic species.

Advanced Ligands for Suzuki-Miyaura Coupling:

Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling sterically hindered substrates. Their bulk and electronic properties facilitate the difficult reductive elimination step required to form the biaryl product.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability allows the catalyst to remain active under challenging conditions and effectively couple sterically demanding partners. organic-chemistry.org Acenaphthoimidazolylidene-based palladium complexes, for example, have shown exceptional activity for creating tetra-ortho-substituted biaryls. organic-chemistry.org

These advanced catalyst systems are crucial for unlocking the synthetic potential of precursors like this compound, enabling their use in the construction of complex, sterically congested molecules that are of interest in materials and medicinal chemistry. nih.govnih.gov

| Catalyst/Ligand Type | Example Ligand | Substrate Type | Key Advantage |

|---|---|---|---|

| Bulky Monophosphine | SPhos, XPhos | Di-, tri-, and tetra-ortho-substituted aryl halides | Facilitates reductive elimination for hindered products. |

| N-Heterocyclic Carbene (NHC) | IPr, SIPr | Sterically hindered aryl chlorides and bromides | High catalyst stability and activity; effective for challenging substrates. nih.gov |

| Biaryl Phosphacycle | BI-DIME | Extremely hindered substrates (e.g., ortho-isopropyl) | Effective for synthesizing highly congested biaryls. researchgate.net |

| Acenaphthoimidazolylidene | (See Ref. 14) | Sterically hindered aryl bromides/chlorides | Excellent yields with low catalyst loadings under mild conditions. organic-chemistry.org |

Reactivity and Mechanistic Insights of 1 Chloro 4 Iodo 2,3 Dimethylbenzene

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Factors Governing Reactivity and Positional Selectivity

The reactivity and positional selectivity of 1-chloro-4-iodo-2,3-dimethylbenzene in electrophilic aromatic substitution are governed by the interplay of the electronic and steric effects of its substituents: the chloro, iodo, and two methyl groups.

Directing Effects of Substituents:

Methyl Groups (-CH₃): As alkyl groups, they are activating and ortho-, para-directing due to inductive effects and hyperconjugation, which donate electron density to the benzene (B151609) ring. vaia.com

Halogen Groups (-Cl, -I): These are deactivating yet ortho-, para-directing. Their inductive effect withdraws electron density, making the ring less reactive than benzene. However, their lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the two methyl groups at positions 2 and 3 have a strong activating and directing influence. The chloro and iodo groups, being deactivating, will have a lesser, but still significant, impact on the regioselectivity of the reaction. The potential sites for electrophilic attack are positions 5 and 6. The incoming electrophile will preferentially substitute at the position most activated by the combined electronic effects and least hindered sterically.

In the context of nucleophilic aromatic substitution, the reaction is generally difficult for this compound. The presence of electron-donating methyl groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. youtube.com For a nucleophilic aromatic substitution to occur, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com In this molecule, the electron-donating methyl groups would destabilize such an intermediate.

Competitive Reactions and Side-Product Formation

During electrophilic substitution reactions of this compound, the formation of isomeric products is a primary competitive process. The directing effects of the four substituents can lead to a mixture of products where the electrophile has substituted at different available positions on the aromatic ring. For instance, while one position might be electronically favored, steric hindrance from the bulky iodo and adjacent methyl groups could lead to substitution at a less electronically favored but more accessible site.

Another potential side reaction, particularly under harsh reaction conditions, is the dehalogenation of the molecule, where one of the halogen atoms is replaced by a hydrogen atom. Also, reactions involving the methyl groups, such as oxidation, can occur if strong oxidizing agents are used as part of the electrophilic substitution conditions.

In the realm of nucleophilic substitution, given the unlikelihood of a direct aromatic substitution, side reactions under forcing conditions (high temperature and pressure with a strong nucleophile) could involve benzyne (B1209423) formation. This would occur through elimination of HX from the ring, followed by the addition of the nucleophile. This pathway, however, would likely lead to a mixture of products and is generally not a clean or selective process for this particular substrate.

Transition Metal-Catalyzed Transformations

Mechanism of Oxidative Addition and Reductive Elimination in Organohalogen Chemistry

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and their mechanisms typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: This is the initial step where the organohalogen compound reacts with a low-valent transition metal catalyst (commonly palladium or nickel). numberanalytics.com The metal center inserts itself into the carbon-halogen bond, leading to an increase in both its oxidation state and coordination number. wikipedia.org For this compound, the significantly weaker carbon-iodine (C-I) bond will preferentially undergo oxidative addition over the stronger carbon-chlorine (C-Cl) bond. The reaction can proceed through different mechanisms, such as a concerted pathway, an Sₙ2-type mechanism, or a radical pathway, depending on the metal, ligands, and substrate. numberanalytics.comnih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center. wikipedia.orgopenochem.org The metal's oxidation state and coordination number decrease, regenerating the active catalyst for the next cycle. wikipedia.org A crucial requirement for reductive elimination is that the two groups to be coupled must be in a cis orientation on the metal center. openochem.orgilpi.com

Role of the Iodine Atom as a Leaving Group in Coupling Reactions

The iodine atom in this compound plays a pivotal role as an excellent leaving group in transition metal-catalyzed coupling reactions. This is attributed to several factors:

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage during the oxidative addition step. This allows for selective activation of the C-I bond in the presence of the more robust C-Cl bond.

Polarizability: The large size and diffuse electron cloud of the iodide ion make it highly polarizable. stackexchange.com This facilitates its interaction with the metal catalyst and its departure as a leaving group.

Leaving Group Ability: Iodide is a very good leaving group because its conjugate acid, hydroiodic acid (HI), is a strong acid. nih.gov This stability of the iodide anion contributes to the thermodynamic favorability of the reaction. stackexchange.com

The high reactivity of the C-I bond allows for chemoselective cross-coupling reactions, where the iodine is substituted while the chlorine remains intact. This retained chlorine atom can then be used for subsequent functionalization.

Activation of the Carbon-Chlorine Bond for Further Functionalization

While the C-I bond is more reactive, the C-Cl bond in this compound can also be activated for further functionalization, typically after the C-I bond has been selectively reacted. mdpi.com The activation of the C-Cl bond generally requires more forcing reaction conditions, such as higher temperatures, stronger ligands on the metal catalyst, or more reactive metal catalysts (e.g., nickel instead of palladium).

The selective functionalization of C-H bonds has also become an area of intense research, offering alternative strategies for modifying complex molecules. acs.org However, in the context of this specific dihalo-dimethylbenzene, the differential reactivity of the C-I and C-Cl bonds provides a more direct and predictable route for sequential functionalization.

Radical Reactions Involving Methyl C-H Bonds and Halogen Radicals

The methyl groups of this compound are primary sites for radical reactions, particularly with halogen radicals (X•, where X = Cl, Br). This reactivity stems from the position of the methyl groups on the benzene ring, which makes their carbon-hydrogen bonds benzylic. Benzylic C-H bonds are notably weaker than typical alkane C-H bonds due to the stability of the resulting benzylic radical. libretexts.orgcsbsju.edumasterorganicchemistry.comlibretexts.orglibretexts.org

The mechanism for the halogenation of the methyl groups follows a classic free-radical chain reaction pathway initiated by heat or UV light. wikipedia.orgmasterorganicchemistry.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) to produce two halogen radicals (2 Cl•). wikipedia.orgmasterorganicchemistry.com

Propagation: A halogen radical abstracts a hydrogen atom from one of the benzylic methyl groups to form a hydrogen halide (e.g., H-Cl) and a resonance-stabilized benzylic radical. This radical then reacts with another halogen molecule to yield a benzyl (B1604629) halide and a new halogen radical, which continues the chain. csbsju.edu

Termination: The reaction ceases when radicals combine with each other in various combinations.

The stability of the intermediate benzylic radical is the key factor driving the selectivity for substitution at the methyl groups over the aromatic ring C-H bonds, which are significantly stronger. libretexts.org The radical formed upon abstraction of a hydrogen atom from a methyl group in this compound is stabilized by the delocalization of the unpaired electron into the π-system of the aromatic ring. libretexts.org

The bond dissociation energy (BDE) is a critical parameter for predicting the outcome of these reactions. libretexts.org Studies on xylenes (B1142099) have shown that the benzylic C-H bond energy is lower than that in toluene (B28343), and the specific substitution pattern on the ring can further influence this value. scispace.com For instance, research on substituted toluenes has demonstrated that both electron-donating and electron-withdrawing groups can lower the benzylic C-H BDE by stabilizing the subsequent radical through spin delocalization. nih.gov In the case of this compound, the electronic effects of the chloro, iodo, and the adjacent methyl group will modulate the BDE of the C-H bonds on both the C2 and C3 methyl groups.

The reactivity of different halogens varies significantly. Chlorination is generally a faster but less selective process compared to bromination. youtube.com Bromine radicals are less reactive and therefore more selective, preferentially attacking the weakest C-H bond available. masterorganicchemistry.com Given the electronic environment of this compound, bromination would be expected to show high selectivity for one of the benzylic positions.

Table 1: Representative Benzylic C-H Bond Dissociation Energies (BDEs) for Xylene Isomers

| Compound | Benzylic C-H BDE (kcal/mol) |

|---|---|

| Toluene | 77.5 |

| meta-Xylene | 77.5 |

| para-Xylene | 75.0 |

| ortho-Xylene | 74.0 |

This table presents data for unsubstituted xylene isomers to illustrate the effect of methyl group positioning on benzylic C-H bond strength. The values for this compound would be further influenced by its halogen substituents. Data sourced from reference scispace.com.

Influence of Substituents on Aromatic Ring Electron Density and Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic or nucleophilic attack is governed by the collective electronic effects of its four substituents: two methyl groups, a chlorine atom, and an iodine atom. These effects can be understood through the concepts of inductive and resonance effects, which can be quantified using Hammett substituent constants (σ). pharmacy180.comlibretexts.orgwikipedia.org

Methyl Groups (-CH₃): Located at positions 2 and 3, the methyl groups are electron-donating. They exert a weak +I (inductive) effect and also a hyperconjugative effect, which further increases electron density in the ring. As activating groups, they tend to make the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com

Inductive Effect (-I): Being highly electronegative, chlorine strongly withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack. lumenlearning.com

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. pressbooks.pub The inductive effect is stronger than the resonance effect, leading to net deactivation. pressbooks.publibretexts.org

Iodine Atom (-I): The iodine at position 4 behaves similarly to chlorine as an ortho, para-directing deactivator. However, its electronic influence differs in magnitude.

Inductive Effect (-I): Iodine is less electronegative than chlorine, so its electron-withdrawing inductive effect is weaker. quora.com

Resonance Effect (+R): Iodine's ability to donate its lone pair electrons via resonance is also considered weaker due to less effective orbital overlap between its large 5p orbitals and the carbon 2p orbitals of the ring.

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta_ | σ_para_ | Primary Electronic Effect |

|---|---|---|---|

| -CH₃ | -0.07 | -0.17 | Electron-Donating (Activating) |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Deactivating) |

| -I | +0.35 | +0.18 | Electron-Withdrawing (Deactivating) |

Hammett constants quantify the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring. Negative values indicate activation, while positive values indicate deactivation relative to hydrogen. Data sourced from references pharmacy180.comlibretexts.org.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Iodo 2,3 Dimethylbenzene

X-ray Crystallography for Crystalline Structure Determination

While a specific crystal structure for 1-Chloro-4-iodo-2,3-dimethylbenzene is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD), we can predict its solid-state behavior based on well-understood principles of molecular packing and intermolecular forces observed in related halogenated aromatic compounds. cam.ac.ukbiokeanos.com

The arrangement of this compound molecules in a crystal lattice would be governed by a variety of non-covalent interactions.

Halogen Bonding: A prominent interaction would be halogen bonding, particularly involving the iodine atom. The iodine atom, being large and polarizable, can develop a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, allowing it to act as a Lewis acid and interact with electron-rich atoms like the chlorine on a neighboring molecule. walnutpublication.com These C-I···Cl interactions, along with potential C-I···π interactions, would be significant in directing the crystal packing. Studies on other halobenzene dimers have shown that such interactions can be as influential as π-stacking. aip.org

π-Stacking: Aromatic rings in adjacent molecules are expected to engage in π-stacking interactions. Due to the substitution pattern, these would likely be parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion and maximize van der Waals forces. The presence of multiple substituents can influence the strength and geometry of these interactions. For instance, research on substituted triptycene (B166850) systems has shown that the relative positions of substituents can significantly impact the strength of π-π stacking. researchgate.netnih.gov In chlorobenzene (B131634) clusters, π-stacked structures with parallel-displaced arrangements are found to be the most stable, with intermolecular plane separations of around 3.3 Å. aip.org

The interplay between halogen bonding and π-stacking would ultimately define the supramolecular architecture of crystalline this compound.

The conformation of this compound is largely defined by the orientation of its substituents relative to the benzene (B151609) ring.

Methyl Group Conformation: The two adjacent methyl groups will experience some degree of steric hindrance, which could cause slight out-of-plane bending of the C-C bonds to alleviate this strain. The rotational barrier for these methyl groups is generally low.

Dihedral Angles: The planarity of the benzene ring itself might be slightly distorted due to the presence of four substituents. In heavily substituted systems, such as 1,2-bis(o-carboran-1-yl)benzene, significant ring deformation and large dihedral angles between the substituents and the ring are observed. vanderbilt.edu For this compound, the dihedral angles between the plane of the benzene ring and the C-Cl and C-I bonds would be close to zero, assuming a largely planar geometry. However, slight deviations are possible to optimize packing and intermolecular interactions. Conformational analysis of substituted benzenes often involves computational methods to predict the most stable geometries and the torsional angles of substituents relative to the ring. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the constitution and substitution pattern of this compound.

Predicted ¹H NMR Data: The molecule has two aromatic protons and two methyl groups, leading to four distinct signals in the ¹H NMR spectrum.

Aromatic Protons (H-5 and H-6): These two protons are adjacent to each other and will appear as an AX spin system (two doublets), assuming their chemical shifts are sufficiently different. The proton at C-5 will be split by the proton at C-6, and vice versa. Their chemical shifts will be in the aromatic region (typically 7.0-8.0 ppm).

Methyl Protons: The two methyl groups at C-2 and C-3 are in different environments and will appear as two separate singlets in the typical alkyl region (around 2.0-2.5 ppm).

Predicted ¹³C NMR Data: Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and will produce eight distinct signals in the ¹³C NMR spectrum.

Aromatic Carbons: Six signals will be observed in the aromatic region (120-150 ppm). The carbons directly bonded to the halogens (C-1 and C-4) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the attached halogen. The carbon bearing the iodine (C-4) is expected to be shifted significantly upfield due to the heavy atom effect. The substituted carbons C-2 and C-3 will also have characteristic shifts.

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum (typically 15-25 ppm).

The following tables provide predicted NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.2 - 7.4 | d | ~8.0 (JH5-H6) |

| H-6 | ~7.5 - 7.7 | d | ~8.0 (JH6-H5) |

| CH₃ (at C-2) | ~2.2 - 2.4 | s | - |

| CH₃ (at C-3) | ~2.3 - 2.5 | s | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Cl) | ~132 - 135 |

| C-2 (C-CH₃) | ~136 - 139 |

| C-3 (C-CH₃) | ~138 - 141 |

| C-4 (C-I) | ~95 - 100 |

| C-5 | ~128 - 131 |

| C-6 | ~130 - 133 |

| CH₃ (at C-2) | ~20 - 23 |

| CH₃ (at C-3) | ~21 - 24 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons. For example, the methyl protons at C-2 would show correlations to C-1, C-2, and C-3, while the aromatic proton H-5 would show correlations to C-1, C-3, and C-4. These long-range correlations provide a connectivity map of the entire molecule, confirming the 1,2,3,4-substitution pattern.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

The molecular formula for this compound is C₈H₈ClI. Its exact mass can be calculated, and the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak would be expected due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathways: The fragmentation of this compound under electron ionization would likely proceed through several pathways:

Loss of Iodine: The C-I bond is the weakest, so a primary fragmentation would be the loss of an iodine radical (I•) to form a [M - I]⁺ cation. This would be a very prominent peak in the spectrum.

Loss of Chlorine: Loss of a chlorine radical (Cl•) would result in a [M - Cl]⁺ ion.

Loss of a Methyl Group: Cleavage of a methyl group (CH₃•) would lead to a [M - CH₃]⁺ ion. This can be followed by rearrangement to form a stable tropylium-like cation.

Loss of Halogen and Methyl: Subsequent loss of other groups from the initial fragments is also possible, leading to ions like [M - I - CH₃]⁺.

The following table summarizes the predicted major ions in the mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Fragmentation Pathway |

|---|---|---|

| 266/268 | [C₈H₈ClI]⁺ | Molecular Ion (M⁺/M+2) |

| 251/253 | [C₇H₅ClI]⁺ | [M - CH₃]⁺ |

| 139/141 | [C₈H₈Cl]⁺ | [M - I]⁺ |

| 127 | [I]⁺ | Iodine cation |

| 104/106 | [C₇H₅Cl]⁺ | [M - I - CH₃]⁺ |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of "this compound." These techniques provide a unique "molecular fingerprint" by identifying the characteristic vibrational modes of the molecule's constituent chemical bonds and functional groups. Analysis of these spectra can, in principle, offer insights into the molecule's conformational isomers, which may arise from the orientation of the methyl groups relative to the benzene ring.

However, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of specific experimental or computationally predicted IR and Raman spectroscopic data for "this compound." While spectroscopic data for related isomers and simpler substituted benzenes are available, direct and detailed research findings for the specified compound could not be located.

In the absence of direct data, a qualitative prediction of the expected vibrational modes can be made based on the known frequency ranges for the functional groups present in the molecule. These predictions, however, are general and cannot substitute for experimental data.

Expected Vibrational Regions:

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations typically found between 2975 and 2845 cm⁻¹. C-H bending vibrations, both in-plane and out-of-plane, would appear in the 1500-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ range.

C-Cl and C-I Vibrations: The carbon-chlorine (C-Cl) stretching vibration is typically observed in the 850-550 cm⁻¹ region. The carbon-iodine (C-I) stretching vibration is expected at a lower frequency, generally in the 600-485 cm⁻¹ range, due to the larger mass of the iodine atom.

C-C (Alkyl) Vibrations: Stretching and bending vibrations involving the carbon-carbon bonds of the methyl groups and their attachment to the benzene ring would contribute to the complex fingerprint region below 1500 cm⁻¹.

Without experimental or theoretical spectra, it is not possible to construct detailed data tables of vibrational frequencies and their assignments for "this compound." Furthermore, conformational studies, which rely on the identification of subtle spectral shifts or the appearance of new bands corresponding to different conformers, cannot be discussed in detail for this specific molecule based on the currently available information.

Further research, involving either the synthesis and experimental spectroscopic analysis of "this compound" or high-level computational chemistry studies, would be required to generate the specific data needed for a thorough vibrational analysis and to explore its conformational landscape.

Computational and Theoretical Investigations of 1 Chloro 4 Iodo 2,3 Dimethylbenzene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-chloro-4-iodo-2,3-dimethylbenzene.

DFT calculations can map the electron density distribution across the this compound molecule, revealing its reactive nature. The analysis of molecular electrostatic potential (MEP) surfaces, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) are key to this prediction.

The MEP surface visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (electron-rich) are expected around the chlorine atom and the π-system of the benzene (B151609) ring, making them susceptible to electrophilic attack. Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is predicted to be present on the iodine atom along the axis of the C-I bond. rsc.orgnih.gov This positive region makes the iodine atom an electrophilic center capable of forming halogen bonds. rsc.orgnih.gov The electron-donating methyl groups further increase the electron density of the aromatic ring.

The HOMO and LUMO are critical in predicting reactivity. The HOMO represents the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. In electrophilic aromatic substitution, the HOMO of the benzene ring would interact with the LUMO of the incoming electrophile. The energy and spatial distribution of these frontier orbitals indicate the most probable sites for reaction. For halogenated hydrocarbons, descriptors like the LUMO energy (ELUMO) have been used in quantitative structure-activity relationships (QSAR) to characterize toxicity. aimspress.com

Table 1: Predicted Electronic Properties and Reactive Sites of this compound (Note: This table is illustrative, based on principles from related compounds. Exact values require specific calculations for this molecule.)

| Property/Descriptor | Predicted Characteristic for this compound | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential on the π-face and Cl atom; Positive σ-hole on the I atom. rsc.orgnih.gov | Ring is nucleophilic; Iodine can act as an electrophile (halogen bond donor). |

| HOMO Distribution | Primarily located on the π-system of the aromatic ring. | Site of attack for electrophiles. |

| LUMO Distribution | Likely associated with the C-I and C-Cl antibonding orbitals. | Site of attack for nucleophiles (e.g., in nucleophilic aromatic substitution). |

| Partial Atomic Charges | Negative charge on Cl; Positive charge on I (due to σ-hole); Carbon atoms ortho/para to methyl groups are more electron-rich. | Guides regioselectivity in substitution reactions. |

Halogen bonding is a significant non-covalent interaction for this compound, primarily involving the σ-hole on the iodine atom. wikipedia.org This interaction occurs when the electropositive region on the iodine atom interacts attractively with a Lewis base, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of another aromatic ring. rsc.orgwikipedia.org The strength of this bond follows the trend I > Br > Cl, making the iodine atom in the molecule the primary halogen bond donor. rug.nl

Quantum chemical calculations can precisely determine the interaction energies of these bonds. For instance, studies on similar halobenzene complexes have shown that halogen bond strengths can range from approximately -1 to -5 kcal/mol, a significant contribution to molecular recognition and crystal packing. researchgate.netpolimi.it The interaction energy is influenced by the nature of the halogen bond acceptor and the substituents on the aromatic ring. mdpi.com The electron-donating methyl groups on the ring in this compound would slightly enhance the σ-hole on the iodine, potentially strengthening its halogen bonding capability compared to unsubstituted iodobenzene.

Table 2: Illustrative Calculated Interaction Energies for Halogen-Bonded Complexes (Note: Data is based on representative values from literature for analogous systems to illustrate the concept.)

| Interacting Pair (Donor···Acceptor) | Type of Interaction | Typical Calculated Interaction Energy (kcal/mol) | Reference |

| C6H5I ··· Acetone (B3395972) | Halogen Bond (I···O) | -3.0 to -5.0 | acs.org |

| C6H5I ··· Pyridine | Halogen Bond (I···N) | -4.0 to -6.0 | polimi.it |

| C6H5Cl ··· Water | Halogen Bond (Cl···O) | -1.0 to -2.5 | nih.gov |

| Benzene ··· Benzene | π-π Stacking | -2.0 to -3.0 | nih.gov |

Understanding the mechanism of a chemical reaction requires characterizing its transition state—the high-energy point of no return. mit.edu Computational modeling allows for the determination of the geometry and energy of these fleeting structures. mit.edufossee.in For reactions involving this compound, such as electrophilic aromatic substitution, DFT calculations can map out the entire reaction pathway, from reactants to products, via the transition state. rsc.org

By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and regioselectivity. For example, in a nitration reaction, one could model the transition states for attack at the three possible unsubstituted positions on the ring. The pathway with the lowest activation energy will be the favored one, thus predicting the major product. researchgate.net Recent advances in machine learning, combined with quantum chemistry, are making the prediction of transition state structures even faster and more accessible. mit.edu

Molecular Dynamics Simulations and Force Field Development for Halogenated Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into processes like protein-ligand binding or solvation. The accuracy of MD simulations depends heavily on the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govuni-due.de

A significant challenge for classical force fields has been the accurate representation of halogen bonds. uni-due.deresearchgate.net Standard force fields often assign a negative partial charge to halogen atoms, which fails to capture the positive σ-hole and thus the attractive nature of halogen bonding. nih.govunipi.it To address this, specialized force fields have been developed for halogenated systems. nih.govarxiv.org These often employ an extra positively charged "virtual particle" attached to the halogen atom to explicitly model the σ-hole. nih.govnih.gov Developing and parameterizing these force fields involves fitting parameters to reproduce high-level quantum mechanical data and experimental properties like hydration free energies and liquid densities. nih.govnih.govacs.org Simulating this compound in a biological or condensed-phase environment would necessitate the use of such an advanced, halogen-aware force field. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (for predicting chemical behavior and interactions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. researchgate.netnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured activity for a set of training compounds. nih.gov For halogenated pollutants, QSAR models have been developed to predict properties like toxicity or binding affinity to proteins like transthyretin. nih.govtandfonline.com Descriptors such as molecular polarizability, ELUMO, and hydrophobicity (logP) are often crucial in these models. aimspress.comresearchgate.net A QSAR study involving this compound would allow for the prediction of its potential biological effects based on its calculated descriptors. bio-hpc.eu

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ajol.info The method involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on a force field. nih.gov For halogenated ligands like this compound, it is essential that the docking software's scoring function can accurately account for halogen bonds to correctly predict binding modes and affinities. researchgate.netacs.org

Table 3: Common Descriptors Used in QSAR Studies of Halogenated Aromatic Compounds

| Descriptor Class | Example Descriptors | Relevance to Chemical Behavior |

| Electronic | EHOMO, ELUMO, Dipole Moment, Partial Charges | Relates to reactivity, electrostatic interactions, and metabolic stability. researchgate.net |

| Steric/Topological | Molecular Volume, Surface Area, Kier & Hall indices | Describes the size and shape of the molecule, influencing receptor fit. nih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and distribution in biological systems. researchgate.net |

| Quantum Chemical | Polarizability (α), Hardness (η) | Describes the molecule's response to electric fields and its resistance to charge transfer. aimspress.com |

Electron Density Modeling and Partial Charge Analysis for Regioselectivity Prediction

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the directing effects of the substituents already present. orgosolver.comlibretexts.org Electron density modeling provides a quantitative basis for understanding and predicting this regioselectivity. rsc.org

For this compound, we have four substituents to consider:

Two Methyl (-CH3) groups: These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

A Chloro (-Cl) group: This is a deactivating but ortho, para-directing group. The inductive effect withdraws electron density, but the resonance effect directs attack to the ortho/para positions. libretexts.org

An Iodo (-I) group: Similar to chloro, this is a deactivating but ortho, para-director.

Computational analysis of the electron density and calculated partial charges on the ring carbons can predict the most likely position for electrophilic attack. The carbon atoms with the highest electron density (most negative partial charge) will be the most attractive sites for an incoming electrophile. rsc.orgnih.gov By analyzing the combined electronic effects of all four substituents, a model can predict the net regiochemical outcome, which can be more complex than considering each group in isolation. aip.org This analysis is more precise than simply relying on qualitative directing rules. researchgate.net

Applications of 1 Chloro 4 Iodo 2,3 Dimethylbenzene in Advanced Organic Synthesis

Role as a Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis

1-Chloro-4-iodo-2,3-dimethylbenzene serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of both a chloro and an iodo substituent provides orthogonal reactivity, allowing for selective functionalization at different positions on the aromatic ring. The iodo group is particularly amenable to a wide array of cross-coupling reactions, which are fundamental in the construction of the carbon skeletons of many active pharmaceutical ingredients (APIs) and agrochemicals. innospk.com

The general reactivity of aryl iodides makes them valuable in forming carbon-carbon and carbon-heteroatom bonds, essential for creating the intricate structures of modern drugs and crop protection agents. researchgate.net The methyl groups on the benzene (B151609) ring can also influence the electronic properties and steric environment of the molecule, which can be fine-tuned to achieve desired biological activity and selectivity.

Building Block in the Construction of Complex Molecular Architectures (e.g., Heterocyclic Compounds, Polymers, Dyes)

The utility of this compound extends beyond pharmaceuticals and agrochemicals to the construction of diverse and complex molecular architectures. Its structure is a valuable scaffold for synthesizing heterocyclic compounds, which are core components of many functional molecules. The reactivity of the iodo group allows for its incorporation into various ring systems through established synthetic methodologies.

In the realm of polymer science, this compound can be envisioned as a monomer or a precursor to monomers for the synthesis of specialized polymers. The halogen substituents offer sites for polymerization reactions, potentially leading to materials with unique thermal, optical, or electronic properties.

Furthermore, the principles of azo dye synthesis, which involve the reaction of a diazonium salt with a coupling component, could theoretically be applied to derivatives of this compound. plantarchives.org While specific examples involving this exact compound are not prevalent in the provided search results, the fundamental reactivity of aromatic amines (which can be synthesized from the corresponding nitro or amino derivatives of the title compound) with diazonium salts is a well-established method for creating a vast array of dyes. plantarchives.org

Precursor for the Synthesis of Novel Functional Materials

The development of novel functional materials with tailored properties is a rapidly advancing area of research. This compound, with its reactive handles, is a promising precursor for the synthesis of such materials. The ability to introduce different functional groups at the iodo and chloro positions allows for the creation of molecules with specific electronic, optical, or self-assembling properties. These molecules can then be used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials. The core structure of the benzene ring provides a rigid platform, while the substituents can be modified to control intermolecular interactions and bulk properties.

Derivatization to Aryliodine(III) Compounds for Synthetic Reagent Development

A significant application of aryl iodides, including this compound, is their conversion into hypervalent iodine compounds, particularly aryliodine(III) reagents. nih.gov These reagents have gained widespread use in organic synthesis as mild and selective oxidizing agents and for their ability to facilitate a variety of chemical transformations. nih.gov

The synthesis of aryliodine(III) dichlorides can be achieved through the oxidative chlorination of aryl iodides. nih.gov These dihalides are stable and can be handled safely, offering a practical alternative to gaseous chlorine. nih.gov Moreover, they serve as starting materials for the synthesis of other important hypervalent iodine compounds. nih.gov The development of efficient and environmentally friendly methods for the synthesis of these reagents, such as those utilizing electrochemical oxidation, further enhances their utility. researchgate.net The derivatization of this compound to its corresponding aryliodine(III) species would provide a reagent with a unique substitution pattern, potentially leading to novel reactivity and applications in organic synthesis.

Degradation and Environmental Transformation Pathways of Halogenated Aromatics Mechanistic Focus

Microbial Reductive Dehalogenation Mechanisms

Microbial reductive dehalogenation is a key biodegradation process for halogenated aromatic compounds, particularly under anaerobic conditions. rsc.orgnih.govresearchgate.net This process involves the replacement of a halogen substituent with a hydrogen atom, effectively using the halogenated compound as an electron acceptor. epa.gov

The primary enzymes responsible for this transformation are reductive dehalogenases. wikipedia.orgnih.gov These enzymes are typically membrane-associated and contain a cobalamin (vitamin B12) cofactor and iron-sulfur clusters at their catalytic active site. wikipedia.organnualreviews.orgnih.gov The proposed mechanism suggests that the cobalamin cofactor directly interacts with the halogen atom of the substrate. nih.gov This interaction facilitates the cleavage of the carbon-halogen bond, leading to the release of the halide ion and the reduction of the aromatic ring. nih.gov The iron-sulfur clusters are believed to be involved in supplying the necessary reducing equivalents for the reaction. wikipedia.org

Studies on various anaerobic microbial communities have shown that reductive dehalogenation is a widespread phenomenon. rsc.orgresearchgate.netwikipedia.org For instance, the bacterium Desulfomonile tiedjei is a well-studied anaerobe capable of dehalogenating aromatic compounds and utilizing this process for energy metabolism. rsc.orgnih.govresearchgate.net The kinetics of microbial dehalogenation of haloaromatic substrates often follow Michaelis-Menten kinetics, with apparent K_m values for various chlorobenzoates ranging from 30 to 67 µM. nih.gov Interestingly, studies have shown that dichlorinated substrates can competitively inhibit the dehalogenation of monochlorinated ones, suggesting a complex interplay of substrate affinity and enzyme activity. nih.gov

Table 1: Kinetic Parameters for Microbial Dehalogenation of Selected Halogenated Benzoates

| Substrate | Apparent K_m (µM) | Environment | Key Observation |

|---|---|---|---|

| 3-Chlorobenzoate | ~30-67 | Anoxic Sediment Slurries | Exhibited Michaelis-Menten kinetics. nih.gov |

| 3,5-Dichlorobenzoate | ~30-67 | Anoxic Sediment Slurries | Competitively inhibited dehalogenation of monochlorinated intermediates. nih.gov |

| 4-Amino-3,5-dichlorobenzoate | ~30-67 | Anoxic Sediment Slurries | Led to the accumulation of partially dehalogenated intermediates. nih.gov |

Heterogeneous Phototransformation Processes and Influencing Factors

Heterogeneous phototransformation is a significant abiotic degradation pathway for halogenated aromatic compounds in the environment, particularly in the atmosphere and surface waters. wikipedia.org This process involves the absorption of light by the compound, leading to its excitation and subsequent chemical reaction. These reactions often occur on the surface of particulate matter, which can act as a catalyst. nih.gov

Several factors influence the rate and mechanism of phototransformation. Studies on halogenated polycyclic aromatic hydrocarbons (XPAHs) have shown that photoirradiation promotes their transformation, a process accelerated by increased concentrations of reactive oxygen species (ROS) and elevated temperatures. wikipedia.org Humidity also plays a role, with transformation rates peaking at a certain level (e.g., 45% for some XPAHs). wikipedia.org The nature of the halogen substituent is also critical; for instance, brominated PAHs tend to have higher transformation rates than their chlorinated counterparts. wikipedia.org The general proposed pathway for phototransformation involves dehalogenation followed by oxidation. nih.govwikipedia.org

For simpler halogenated benzenes, solvents can significantly affect photodegradation kinetics, with degradation rates in acetone (B3395972) being much higher than in toluene (B28343) or n-hexane for some brominated flame retardants. nih.gov Quantum chemical calculations suggest that the energy change in electron transfer between the solvent and the substrate is a key factor. nih.gov The primary photochemical process is often the nucleophilic reaction of the halogen atom on the benzene (B151609) ring. nih.gov

Table 2: Factors Influencing Heterogeneous Phototransformation of Halogenated Aromatics

| Influencing Factor | Effect on Transformation Rate | Example/Observation |

|---|---|---|

| Light Irradiation | Increases | Breakdown of XPAHs is enhanced by photoirradiation. wikipedia.org |

| Reactive Oxygen Species (ROS) | Increases | Higher concentrations of ROS accelerate the process. wikipedia.org |

| Temperature | Increases | Elevated temperatures lead to faster transformation. wikipedia.org |

| Humidity | Variable (Optimal Level) | Transformation of some XPAHs peaks at 45% humidity. wikipedia.org |

| Halogen Type | Br > Cl | Brominated aromatics generally degrade faster than chlorinated ones. wikipedia.org |

| Solvent | Varies | Degradation rates for some compounds: Acetone > Toluene > n-Hexane. nih.gov |

Oxidation and Hydrodehalogenation Reactions of Halogenated Aromatic Compounds

Oxidative degradation of halogenated aromatic compounds can occur through both biological and chemical pathways. In aerobic microorganisms, monooxygenase and dioxygenase enzymes can incorporate hydroxyl groups into the aromatic ring, leading to the formation of catechols. nih.gov This hydroxylation can sometimes fortuitously lead to dehalogenation. nih.gov Advanced oxidation processes (AOPs), such as the Fenton reaction or UV/chlorine systems, are chemical methods that generate highly reactive species like hydroxyl radicals (•OH) to degrade these pollutants. researchgate.netresearchgate.net These radicals can attack the aromatic ring, leading to its cleavage and mineralization. acs.org

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and can be achieved through various catalytic chemical methods. thieme-connect.de This process is a common side reaction in palladium-catalyzed cross-coupling reactions but can also be the primary objective for detoxification. rsc.org Catalytic hydrodehalogenation often employs transition metals like palladium or ruthenium. rsc.orgthieme-connect.dersc.org One proposed mechanism for palladium-catalyzed hydrodehalogenation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by displacement of the halide by an alkoxide, β-hydride elimination, and finally reductive elimination of the dehalogenated arene. rsc.org Catalyst-free electrochemical methods have also been developed for the hydrodehalogenation of aryl halides. nih.gov

Electron beam irradiation is another method that can induce dehalogenation and degradation. researchgate.net The degradation efficiency is influenced by the type of halogen, with the order of degradation being bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene (B131634). researchgate.net

Mechanistic Studies of Halogen Elimination and Exchange

The elimination and exchange of halogens from aromatic rings are fundamental reactions that dictate the fate of compounds like 1-Chloro-4-iodo-2,3-dimethylbenzene. Halogen exchange, often referred to as an aromatic Finkelstein reaction, allows for the conversion of one aryl halide to another. researchgate.netorganic-chemistry.orgacs.orgnih.gov Copper-catalyzed systems are particularly effective for this transformation, especially for converting aryl bromides to the more reactive aryl iodides. researchgate.netorganic-chemistry.orgacs.orgnih.govmdma.ch The mechanism is thought to proceed through an oxidative addition of the aryl halide to a copper(I) catalyst, forming a transient arylcopper(III) complex. This is followed by halide exchange and subsequent reductive elimination. researchgate.netorganic-chemistry.orgacs.orgnih.gov The choice of ligand, solvent, and halide salt are all crucial factors for the success of these reactions. organic-chemistry.orgacs.orgnih.govmdma.ch

Nucleophilic aromatic substitution (S_NAr) is another important mechanism for halogen displacement. wikipedia.orgbyjus.comlibretexts.orgpressbooks.pub This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. libretexts.orgpressbooks.pub The reaction proceeds in two steps: addition of the nucleophile to form the intermediate, followed by elimination of the halide leaving group. pressbooks.pub While the S_N2 mechanism is not feasible for aryl halides due to steric hindrance, and the S_N1 mechanism is generally unfavorable due to the instability of the aryl cation, the S_NAr mechanism provides a viable pathway for substitution. wikipedia.orgpressbooks.pub

Future Research Directions for 1 Chloro 4 Iodo 2,3 Dimethylbenzene

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 1-Chloro-4-iodo-2,3-dimethylbenzene is a foundational research objective. While general methods for the halogenation of aromatic compounds exist, developing a high-yield, selective, and sustainable synthesis for this specific isomer presents a significant challenge. Future research should focus on the following areas:

Selective Halogenation Strategies: Investigating late-stage C-H activation and functionalization reactions on a 2,3-dimethylchlorobenzene or 2,3-dimethyliodobenzene precursor could provide a direct and atom-economical route. The development of regioselective catalysts that can direct the installation of the iodo or chloro group to the desired position will be crucial.

Green Chemistry Approaches: Exploring synthetic pathways that minimize the use of hazardous reagents and solvents is paramount. This could involve the use of solid-supported reagents, flow chemistry setups for improved reaction control and safety, and catalytic systems that operate under mild conditions with high turnover numbers.

Alternative Precursors: Research into alternative starting materials, potentially derived from renewable feedstocks, could offer a more sustainable lifecycle for this chemical. Biocatalytic approaches, using engineered enzymes for selective halogenation, represent a long-term but highly promising research avenue.

Exploration of Underutilized Reactivity Modes and Catalytic Applications

The differential reactivity of the C-Cl and C-I bonds in this compound is a key feature that can be exploited in selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition in typical palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity difference allows for sequential functionalization.

Future research should systematically explore:

Selective Cross-Coupling Reactions: A detailed investigation into the selective Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at the C-I position is warranted. This would involve optimizing reaction conditions (catalyst, ligand, base, and solvent) to achieve high chemoselectivity, leaving the C-Cl bond intact for subsequent transformations.

Catalyst Development: Designing new palladium, nickel, or copper catalysts with ligands tailored to enhance the selectivity of C-I versus C-Cl bond activation is a critical research direction. This could involve ligands with specific steric and electronic properties that can discriminate between the two halogen substituents.

Domino and Tandem Reactions: Designing one-pot reactions where an initial cross-coupling at the C-I position is followed by an intramolecular or intermolecular reaction involving the chloro or methyl groups could lead to the rapid assembly of complex molecular scaffolds.

Advanced Computational Studies for Predictive Chemistry

Theoretical and computational chemistry offer powerful tools to predict and understand the properties and reactivity of this compound. acs.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations can provide valuable insights that can guide experimental work.

Key areas for computational investigation include:

Electronic Structure and Reactivity Indices: Calculation of molecular electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and Fukui functions can help in predicting the most reactive sites for electrophilic and nucleophilic attack. nih.gov These studies can quantify the electronic influence of the chloro, iodo, and dimethyl substituents on the aromatic ring. acs.orgresearchgate.netnih.govacs.org

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of potential synthetic and catalytic reactions. This includes calculating the energy profiles of reaction pathways, identifying transition states, and understanding the role of the catalyst and ligands in promoting selectivity.

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its derivatives, providing a valuable comparison for experimental data.

Design and Synthesis of Derivatives with Tuned Reactivity and Selectivity

Using this compound as a scaffold, a diverse library of derivatives can be synthesized with tailored properties. The sequential functionalization of the C-I and C-Cl bonds allows for the introduction of a wide range of functional groups.

Future research should focus on the design and synthesis of derivatives with specific functionalities:

Derivatives for Materials Science: Introducing polymerizable groups (e.g., vinyl, ethynyl) or moieties with interesting photophysical properties could lead to the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org

Biologically Active Derivatives: The incorporation of pharmacophores or bioisosteres could lead to the discovery of new drug candidates. The halogen and methyl groups can influence the lipophilicity and metabolic stability of the resulting molecules.

Ligands for Catalysis: Functionalization with phosphine, N-heterocyclic carbene (NHC), or other coordinating groups could generate novel ligands for transition metal catalysis. The specific substitution pattern on the benzene (B151609) ring could impart unique steric and electronic properties to the resulting metal complexes.

Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Modeling

The most impactful research on this compound will likely emerge from interdisciplinary collaborations. A synergistic approach that combines synthetic chemistry, advanced spectroscopic and crystallographic characterization, and computational modeling will be essential for a comprehensive understanding of this molecule and its potential.

Future interdisciplinary projects could include:

A Combined Experimental and Theoretical Study of Reactivity: A project that systematically investigates the reactivity of this compound in various cross-coupling reactions, with parallel computational studies to rationalize the observed selectivities and reaction outcomes.

Development of New Materials with Tailored Properties: Collaboration between synthetic chemists and materials scientists to design and synthesize derivatives with specific electronic or optical properties, guided by theoretical predictions.

Exploration of Biological Applications: Partnering with medicinal chemists and biologists to synthesize and screen derivatives for potential therapeutic applications.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and a precursor to novel functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-4-iodo-2,3-dimethylbenzene, and how can reaction conditions be systematically optimized?

- Methodology : Start with halogenation of 2,3-dimethylbenzene via electrophilic substitution. Chlorination (e.g., using Cl2/FeCl3) followed by iodination (e.g., I2/HNO3) requires precise stoichiometric control to avoid over-halogenation. Monitor reaction progress via GC-MS or <sup>1</sup>H NMR. Optimize temperature (40–60°C) and solvent polarity (e.g., DCM vs. THF) to improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify methyl groups (δ ~2.3 ppm for CH3) and aromatic protons (δ ~6.8–7.5 ppm). Iodo substituents deshield adjacent protons.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M]<sup>+</sup> and isotopic patterns for Cl/I.

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. How can thermal stability and storage conditions be assessed for this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) under inert atmosphere (N2) to determine decomposition onset (>150°C expected). Store in amber glass vials at –20°C under argon to prevent photodegradation and oxidative side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Compare reaction rates with analogous bromo/chloro derivatives. Use DFT calculations to analyze C–I bond dissociation energies and steric effects from methyl groups. Monitor catalytic intermediates (e.g., Pd(0)/Pd(II)) via <sup>31</sup>P NMR .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodology : Perform phase-solubility studies using UV-Vis spectroscopy. Correlate with Hansen solubility parameters and molecular volume calculations. Note that halogenated aromatics often exhibit low water solubility (<0.1 mmol/L) due to hydrophobic effects, but polar aprotic solvents (DMF, DMSO) enhance solubility .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.